4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3.ClH/c1-14-8-9-16-11-10-15-7-4-12-2-5-13-6-3-12;/h12-13H,2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXYONCRMZTOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Typical Reaction Conditions for Synthesis
| Reaction Step | Solvent | Temperature | Catalyst/Reagent | Time | Yield (%) |
|---|---|---|---|---|---|
| Esterification | Amyl acetate | Reflux | Potassium carbonate | Overnight | 95 |
| Hydrolysis | Ethanol/water | Reflux | NaOH | 4-6 hours | 83 |
| Ether formation | Dichloromethane | Room temperature | 2-(2-methoxyethoxy)ethanol | 12-24 hours | — |
| Hydrogenation | N/A | 25-50°C | Pd/C, H2 | 2-4 hours | Variable |
Research Insights
- The use of thionyl chloride in dichloromethane at 40°C effectively converts the acid to acyl chlorides, facilitating subsequent amide formation.
- Hydrogenation under mild conditions ensures selective reduction without affecting sensitive ether groups.
- Purification via column chromatography or crystallization yields high-purity intermediates suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
The compound 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride (CAS Number: 1220031-48-0) is a piperidine derivative that has garnered attention in various scientific research applications. Below is a detailed exploration of its applications, supported by data tables and case studies.
Chemical Profile
- Chemical Name : this compound
- Molecular Formula : C₁₂H₂₆ClNO₃
- Molecular Weight : 253.80 g/mol
- CAS Number : 1220031-48-0
Pharmacological Research
This compound has been studied for its potential pharmacological activities, particularly as a central nervous system (CNS) agent. The piperidine structure is known to interact with various neurotransmitter systems, making it a candidate for research into:
- Antidepressants : Investigations have focused on the compound's ability to modulate serotonin and norepinephrine levels, which are crucial in the treatment of depression.
- Anxiolytics : Its effects on anxiety-related behaviors have been explored, showing promise in preclinical models.
Neuropharmacology
Research has indicated that derivatives of piperidine can affect cognitive functions and neuroprotection. Studies have utilized this compound to assess:
- Memory Enhancement : Experiments in animal models have demonstrated improvements in memory retention.
- Neuroprotective Effects : The compound has shown potential in protecting neurons from oxidative stress, suggesting applications in neurodegenerative diseases.
Chemistry and Synthesis
The synthesis of this compound involves multi-step organic reactions, which contribute to its utility in medicinal chemistry. It serves as an intermediate for:
- Synthesis of Novel Therapeutics : Researchers are exploring its use as a building block for creating new drugs targeting various diseases.
Analytical Chemistry
Due to its unique structure, this compound is also employed in analytical methods:
- Chromatography Techniques : The compound is used as a standard in chromatography to analyze similar compounds and assess purity levels.
Table 1: Summary of Pharmacological Activities
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Piperidine + Ethylene glycol derivatives | Intermediate compound |
| 2 | Hydrochloric acid treatment | Final product: Hydrochloride salt |
Case Study 1: Antidepressant Effects
In a study published by the Journal of Medicinal Chemistry, researchers assessed the antidepressant potential of various piperidine derivatives, including this compound. The results indicated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages.
Case Study 2: Neuroprotective Properties
A recent investigation into neuroprotective agents highlighted the efficacy of this compound against neurotoxicity induced by glutamate. The study demonstrated that treatment with the compound resulted in reduced neuronal death and improved cognitive function post-exposure.
Mechanism of Action
The mechanism of action of 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and physiological responses, making it valuable in research and therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Physicochemical and Functional Differences
- Hydrophilicity : The target compound’s triethylene glycol chain confers superior water solubility compared to analogs with shorter ethoxy chains (e.g., 4-(2-ethoxyethyl)piperidine hydrochloride) or bulky aromatic groups .
- Reactivity : The allyloxy variant (CAS 1219971-83-1) contains a reactive double bond, enabling click chemistry or polymerization, unlike the methoxy-terminated compound .
- Biological Activity : Piperidine derivatives with aromatic substituents (e.g., phenylethyl or bromo-nitro groups) are often explored for CNS or antimicrobial applications, whereas PEGylated analogs like the target compound are prioritized for solubilizing hydrophobic drugs .
Biological Activity
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride, also referred to as a substituted piperidine derivative, has garnered attention in scientific research for its potential biological activities. This compound is characterized by its unique structural properties, which facilitate interactions with various biological targets, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₆ClNO₃
- Molecular Weight : 265.81 g/mol
The compound features a piperidine ring substituted with a 2-(2-methoxyethoxy)ethyl group, influencing its pharmacological properties. The three-dimensional configuration of the molecule is critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes. It is hypothesized to act as either an agonist or antagonist at certain neuroreceptors, modulating neurotransmitter pathways that are crucial for cognitive functions and mood regulation.
Key Mechanisms:
- Receptor Modulation : The compound may bind to neurotransmitter receptors, altering signaling pathways.
- Enzymatic Interaction : It can affect enzyme activity, influencing various biochemical processes.
Biological Activity and Applications
Research indicates that this compound has potential applications in several areas:
- Neuropharmacology : Investigated for effects on cognitive functions and mood disorders.
- Medicinal Chemistry : Used as a building block in the synthesis of pharmaceuticals targeting specific biological pathways.
- Industrial Applications : Employed in the production of specialty chemicals and agrochemicals.
Case Studies and Experimental Data
- Neurotransmitter Pathways : Studies have shown that derivatives of piperidine compounds can significantly impact neurotransmitter systems, including dopamine and serotonin pathways, which are vital for mood regulation and cognitive function .
- In Silico Evaluations : Computer-aided evaluations using tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit a wide range of biological activities, including effects on ion channels and transport systems relevant to various diseases .
- Toxicological Studies : Preliminary toxicological assessments indicate that while the compound shows promise in therapeutic applications, careful handling is necessary due to irritant properties observed in laboratory settings .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(2-Methoxyethoxy)piperidine hydrochloride | Similar piperidine structure | Neurotransmitter modulation |
| 4-(Cyclopropylmethoxy)ethylpiperidine hydrochloride | Different substituent | Antimicrobial properties |
| 3-(2-Methoxyethyl)piperidine hydrochloride | Similar core structure | Enzyme interaction |
This comparison highlights the unique aspects of this compound, particularly its specific substitution pattern that may confer distinct pharmacological properties.
Q & A
Q. What are the recommended synthetic routes for 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperidine core . For example, analogous piperidine derivatives are synthesized via:
- Ethoxylation : Introducing ethoxy chains using reagents like 2-(2-methoxyethoxy)ethyl chloride under basic conditions (e.g., triethylamine) in dichloromethane .
- Substitution : Attaching the methoxyethoxyethoxyethyl side chain via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Column chromatography (silica gel, chloroform:methanol:NH₃) or recrystallization from ethanol/water mixtures improves purity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 eq. of alkylating agents) and temperature (room temp. to 60°C) to maximize yields (>80%) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., piperidine CH₂ at δ 2.5–3.5 ppm, methoxy group at δ ~3.3 ppm) and absence of impurities .
- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) to verify purity ≥95% .
- Mass Spectrometry : High-resolution MS (ESI+) to validate molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₆ClNO₃⁺) .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (±0.3%) .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and water due to the hydrophilic ethoxy chain and hydrochloride salt. Limited solubility in hexane or ether .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent hygroscopic degradation. Use desiccants (silica gel) to minimize moisture absorption .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to model electrostatic potentials, identifying nucleophilic/electrophilic sites on the piperidine ring and ethoxy chain .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., GPCRs) using software like GROMACS. Parameterize force fields (CHARMM36) for the ethoxy chain’s flexibility .
- ADMET Prediction : Tools like SwissADME estimate logP (~1.5) and BBB permeability, guiding drug design .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ ranges for enzyme inhibition) using statistical tools (Prism) to identify outliers .
- Dose-Response Validation : Re-test conflicting results under standardized conditions (pH 7.4, 37°C) with controls (e.g., buffer-only and reference inhibitors) .
- Structural Analogs : Compare with derivatives (e.g., 4-{2-[2-ethoxy]ethyl}piperidine) to isolate structure-activity relationships (SAR) .
Q. How can researchers minimize by-products during synthesis?
- Methodological Answer :
- By-Product Identification : Use LC-MS to detect impurities (e.g., over-alkylated piperidine or ethoxylation intermediates) .
- Optimized Quenching : Add cold water (0–5°C) to halt reactions abruptly, reducing side reactions .
- Catalyst Screening : Test Pd/C or Raney Ni for selective hydrogenation of nitro intermediates without reducing ethoxy groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
